2-Formylbut-2-enyl acetate

Organic synthesis Bifunctional building blocks Functional group analysis

Problem: Multi-step heterocycle synthesis requiring orthogonal reactivity often forces reliance on simple enals like crotonaldehyde, necessitating extra steps to install oxygen functionality. Solution: This compound integrates an α,β-unsaturated aldehyde for conjugate additions/cycloadditions with an acetoxymethyl-protected allylic alcohol. - Reduces synthetic step count by 1-2 steps compared to unsubstituted crotonaldehyde. - Dual reactive handles enable sequential derivatization in one inventory item (MW 142.15). - EINECS 246-565-9 listing streamlines EU procurement under REACH; DTXSID6067042 facilitates environmental reporting.

Molecular Formula C7H10O3
Molecular Weight 142.15 g/mol
CAS No. 25016-79-9
Cat. No. B15344578
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Formylbut-2-enyl acetate
CAS25016-79-9
Molecular FormulaC7H10O3
Molecular Weight142.15 g/mol
Structural Identifiers
SMILESCC=C(COC(=O)C)C=O
InChIInChI=1S/C7H10O3/c1-3-7(4-8)5-10-6(2)9/h3-4H,5H2,1-2H3
InChIKeySPMALVQSPLOCPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 kg / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Formylbut-2-enyl acetate Overview


2-Formylbut-2-enyl acetate (CAS 25016-79-9) is an α,β-unsaturated aldehyde derivative functionalized with an acetoxymethyl group, with molecular formula C7H10O3 and molecular weight 142.15 g/mol . The compound features both an enal moiety and an ester-protected allylic alcohol, positioning it as a bifunctional reactive intermediate. Its IUPAC name is 2-formylbut-2-en-1-yl acetate, and it is also catalogued as 2-butenal, 2-[(acetyloxy)methyl]- in regulatory databases [1]. In procurement contexts, the compound is typically offered at ≥95% purity , and its dual electrophilic reactivity profile distinguishes it from simpler α,β-unsaturated aldehydes.

Bifunctional enal + protected allylic alcohol building block
Enables orthogonal deprotection for sequential diversification
High-purity grade supports reliable stoichiometric calculations

2-Formylbut-2-enyl acetate vs. Generic Aldehydes


The compound's differentiation stems from its dual functionality: the α,β-unsaturated aldehyde enables conjugate addition and cycloaddition chemistry, while the acetoxymethyl group provides a protected allylic alcohol handle that can be orthogonally deprotected for downstream functionalization . In contrast, simpler in-class alternatives such as crotonaldehyde or tiglic aldehyde lack this protected oxygen functionality. Crotonaldehyde (CH3CH=CHCHO) offers only the enal moiety [1], limiting its synthetic versatility to reactions at the aldehyde and alkene positions without the capacity for selective deprotection-driven diversification. This functional group disparity means that substituting a generic α,β-unsaturated aldehyde would require additional synthetic steps to install the acetoxy-protected alcohol functionality, reducing overall yield and increasing time and cost in multi-step sequences.

Attribute
2-Formylbut-2-enyl acetate
Generic enals (crotonaldehyde, etc.)
Functional handles
Enal + protected acetoxymethyl (2 groups)
Enal only; lacks protected oxygen handle
Synthetic path
Direct acetylation route; orthogonal deprotection ready
Requires multi-step installation of acetoxy functionality
Regulatory identity
EINECS 246-565-9; DTXSID6067042 assigned
Many analogues not EINECS-listed; may delay customs clearance

2-Formylbut-2-enyl acetate: Key Differentiators


Acetoxy-Protected vs. Unsubstituted Aldehydes

2-Formylbut-2-enyl acetate contains two distinct reactive sites: an α,β-unsaturated aldehyde and an acetoxymethyl group. In contrast, crotonaldehyde and tiglic aldehyde possess only the enal moiety with no protected oxygen functionality [1]. The presence of the acetoxymethyl group enables orthogonal deprotection to yield a reactive allylic alcohol for subsequent functionalization, a capability absent in the comparators.

Acetoxy-Protected vs. Unsubstituted
Class-level
2 functional groups vs 1
Supports synthetic versatility screening
Functional group count directly impacts step economy
Organic synthesis Bifunctional building blocks Functional group analysis

Molecular Weight Differentiation

2-Formylbut-2-enyl acetate has a molecular weight of 142.15 g/mol . Compared to the widely available α,β-unsaturated aldehyde crotonaldehyde (MW 70.09 g/mol) [1], the target compound is 72.06 g/mol heavier (102.8% increase). Against tiglic aldehyde (MW 84.12 g/mol), the difference is 58.03 g/mol (69.0% increase). This substantial molecular weight difference reflects the additional acetoxymethyl substituent.

Molecular Weight Differentiation
Reported
142.15 g/mol vs 70.09 g/mol (+102.8%)
Informs stoichiometric scaling & procurement
Weight differential affects shipping cost and reagent calculation
Physical chemistry Procurement specifications Molecular weight comparison

Single-Step Acetylation vs. Multi-Step Synthesis

2-Formylbut-2-enyl acetate is accessible via acetylation of 2-formylbut-2-en-1-ol with acetic anhydride, a single-step reaction conducted in the presence of a base catalyst such as pyridine . This direct route contrasts with the alternative approach of functionalizing crotonaldehyde, which would require a multi-step sequence (e.g., α-hydroxymethylation followed by acetylation) to introduce the equivalent acetoxymethyl functionality.

Single-Step Acetylation vs. Multi-Step
Class-level
1 synthetic step vs 2–3 steps
Fewer steps may improve yield and process mass intensity
Based on standard acetylation route with acetic anhydride
Synthetic methodology Process chemistry Reagent procurement

EINECS Listing and DTXSID Identifier

2-Formylbut-2-enyl acetate is assigned EINECS Number 246-565-9, confirming its presence on the European Inventory of Existing Commercial Chemical Substances [1]. The compound also carries the EPA Comptox DTXSID identifier DTXSID6067042, enabling unambiguous tracking in regulatory and environmental fate databases [2]. Many closely related α,β-unsaturated aldehyde esters are not similarly indexed in these authoritative inventories, creating procurement friction for regulated applications.

EINECS Listing & DTXSID Identifier
Source review
EINECS 246-565-9 / DTXSID6067042 vs not listed
Facilitates EU regulatory compliance
Inventory inclusion streamlines customs and REACH documentation
Regulatory compliance Inventory tracking Chemical registration

2-Formylbut-2-enyl acetate: Key Applications


Multi-Step Synthesis: Orthogonal Functionalization

In synthetic routes where orthogonal reactivity is essential—such as the sequential construction of heterocyclic frameworks—2-Formylbut-2-enyl acetate provides two distinct reactive handles that can be addressed independently. The α,β-unsaturated aldehyde participates in conjugate additions, Diels-Alder reactions, or organocatalytic cycloadditions, while the acetoxymethyl group remains intact for later deprotection and further elaboration. This eliminates the need to install oxygen functionality through separate α-hydroxymethylation steps, reducing overall synthetic step count by at least 1-2 steps compared to routes starting from unsubstituted crotonaldehyde [1]. This scenario is most relevant for medicinal chemistry programs, natural product synthesis, and fine chemical manufacturing where step efficiency directly impacts cost and timeline.

Bifunctional Building Block Stockpiling

For laboratories or CROs maintaining a curated inventory of versatile building blocks, 2-Formylbut-2-enyl acetate offers a higher 'functional group density' per unit mass than simpler α,β-unsaturated aldehydes. With two reactive functional groups versus one in crotonaldehyde or tiglic aldehyde [1], the compound provides greater synthetic optionality from a single inventory item. The 142.15 g/mol molecular weight also provides a distinct stoichiometric footprint for precise reagent calculation, reducing the risk of errors when scaling reactions from literature procedures that may reference alternative compounds.

EINECS-Listed Substance Applications

For European procurement or for companies subject to REACH compliance requirements, the EINECS listing (246-565-9) of 2-Formylbut-2-enyl acetate represents a significant operational advantage [1]. Compounds without EINECS registration require additional notification, registration, or exemption documentation before import or use in EU territories. The established DTXSID identifier (DTXSID6067042) further facilitates environmental fate assessment and regulatory reporting . This scenario applies to flavor and fragrance development programs, pharmaceutical intermediate supply chains, and any industrial application where regulatory traceability is mandated.

Application
Selection Property
Validation Focus
Orthogonal multi-step synthesis
Bifunctional reactivity (enal + protected alcohol)
Orthogonal deprotection and diversification efficiency
Building block stockpiling
Higher functional group density per unit mass
Stoichiometric accuracy and inventory flexibility
EU-regulated procurement
EINECS-listed and DTXSID-assigned identity
Streamlined customs clearance and REACH compliance

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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